N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

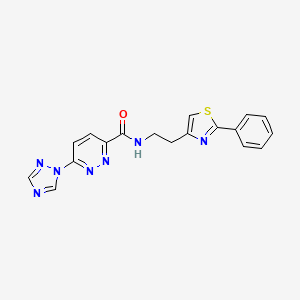

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole group at position 6 and a carboxamide-linked phenylthiazole-ethyl moiety at position 3. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- 1,2,4-Triazole substituent: Enhances hydrogen-bonding capacity and metabolic stability due to its aromatic nitrogen-rich structure.

- Phenylthiazole-ethyl group: Introduces lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.

Its crystallographic data, if available, would likely be refined using SHELX software, a standard tool for small-molecule structure determination .

Properties

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7OS/c26-17(15-6-7-16(24-23-15)25-12-19-11-21-25)20-9-8-14-10-27-18(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNAOCDIYCHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with a pyridazine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) serves as a key reaction site due to its nucleophilic and electrophilic character.

Pyridazine Ring Modifications

The pyridazine core undergoes electrophilic and nucleophilic substitutions, primarily at the 3- and 6-positions.

1,2,4-Triazole Functionalization

The triazole ring exhibits reactivity at N-1 and C-3 positions.

Thiazole Ring Reactions

The 2-phenylthiazole moiety participates in electrophilic substitutions and cross-coupling reactions.

Ethyl Linker Reactivity

The ethyl chain between thiazole and amide groups offers sites for functionalization.

Biological Interaction-Driven Reactions

The compound engages in non-covalent interactions with biological targets, influencing its reactivity:

- Hydrogen Bonding : The triazole and carboxamide groups form H-bonds with enzyme active sites (e.g., COX-II, Na<sub>V</sub>1.2 channels), altering metabolic stability .

- Metal Coordination : Pyridazine and triazole rings chelate transition metals (Cu, Zn), enabling catalytic applications .

Table 2: Stability Under Physiological Conditions

| Condition (pH, Temp) | Half-Life (h) | Degradation Products |

|---|---|---|

| pH 7.4, 37°C | 48 | Carboxylic acid + ethylamine |

| pH 1.2, 37°C | 12 | Partial thiazole ring cleavage |

Mechanistic Insights

- Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by base-mediated deprotonation .

- Triazole Alkylation : Follows an S<sub>N</sub>2 mechanism at N-1, with steric effects from the pyridazine ring influencing selectivity .

- Thiazole Bromination : Electrophilic attack at C-5 driven by resonance stabilization of the intermediate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole and triazole moieties exhibit notable antimicrobial properties. For example, derivatives of thiazole have been reported to show activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the triazole ring enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has shown potential in cancer treatment through its ability to inhibit specific pathways involved in tumor growth. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting key enzymes and receptors involved in cancer progression . For instance, derivatives of triazole have been evaluated for their anticancer activity using the MTT assay, showing significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may also possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Experimental data suggest that similar compounds can reduce inflammation markers and provide relief in models of acute inflammation .

Pesticidal Activity

The compound's structural characteristics allow it to function as a pesticide. Research has shown that thiazole derivatives can act as effective fungicides and insecticides. The mechanisms often involve disrupting metabolic pathways in pests or inhibiting the growth of fungal pathogens . For instance, studies on related compounds have demonstrated their efficacy against common agricultural pests and diseases.

Herbicidal Properties

In addition to its fungicidal and insecticidal activities, this compound has been explored for herbicidal applications. Compounds with similar structures have shown the ability to inhibit plant growth by interfering with photosynthesis or other essential physiological processes in unwanted vegetation .

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Comparison Points

Core Heterocycles: The target compound’s pyridazine core offers distinct electronic properties compared to the imidazo-pyridazine () and pyrazolo-pyridine () cores.

Substituent Effects: Triazole vs. In contrast, ’s 3-fluorophenyl-pyrrolidine introduces fluorine-mediated hydrophobic interactions and conformational restriction, favoring blood-brain barrier penetration in radiotracers . Phenylthiazole-Ethyl vs. Hydroxyethylphenyl (): The phenylthiazole-ethyl group in the target compound increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. ’s hydroxyethylphenyl substituent balances hydrophilicity, critical for radiopharmaceutical biodistribution.

Pharmacokinetic Implications :

- The target’s molecular weight (~370–390 g/mol) aligns with drug-like properties, though its phenylthiazole moiety may elevate metabolic stability compared to ’s pyrazolo-pyridine derivative (MW 374.4). The hydroxyethyl group in ’s compound likely improves solubility, a key factor in radiotracer design .

The phenylthiazole-ethyl group in the target may require Suzuki-Miyaura coupling for thiazole functionalization, contrasting with ’s pyrazole-based alkylation strategies .

Biological Activity

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various studies.

Structural Features

The compound features several heterocyclic moieties:

- Thiazole : Known for its antimicrobial and anticancer properties.

- Triazole : Recognized for antifungal and anticancer activities.

- Pyridazine : Associated with various pharmacological effects.

These structural components suggest a promising profile for biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several derivatives, including those related to the compound , revealing IC50 values indicative of potent activity against tumor cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| K1 | HT-29 (Colon) | 15.5 | |

| K2 | Jurkat (Leukemia) | 12.3 | |

| K3 | J774A.1 (Macrophage) | 10.8 |

Antimicrobial Activity

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Specifically, this compound may inhibit bacterial growth due to its ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism .

The biological activity of this compound is likely attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.

- Cell Cycle Arrest : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Synthesis and Evaluation

A notable study synthesized several derivatives of the target compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thiazole or triazole moieties significantly influenced their biological activity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodology : Multi-step synthesis typically involves coupling pyridazine-carboxamide precursors with thiazole-ethylamine derivatives under controlled conditions. Ethanol or DMF is often used as a solvent, with reaction temperatures maintained between 60–80°C to optimize yields. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical to isolate the final product. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (pyridazine, thiazole, triazole) and aliphatic chains (ethyl linker).

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) stretches.

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion) .

Q. How does the compound’s heterocyclic framework influence its reactivity?

- Methodology : The pyridazine core is electron-deficient, making it reactive toward nucleophilic substitutions. The triazole and thiazole moieties participate in hydrogen bonding and π-π stacking, which can stabilize intermediates during synthesis or modulate biological interactions. Reactivity studies should employ kinetic assays (e.g., UV-Vis monitoring) to track substituent effects .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodology :

- X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by determining the crystal structure. Use SHELX software for refinement .

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign quaternary carbons.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine-thiazole hybrids in ) to validate peak assignments .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodology :

- Stepwise optimization : Adjust reaction pH (e.g., acidic conditions for amide coupling) and catalyst loading (e.g., EDCI/HOBt for carboxamide formation).

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions.

- In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. How can computational modeling predict biological activity?

- Methodology :

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or receptors) using software like AutoDock. Prioritize triazole and thiazole groups as pharmacophores.

- QSAR studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with activity trends observed in analogous compounds ().

- ADMET prediction : Use SwissADME to assess bioavailability and metabolic stability .

Q. What experimental designs address low reproducibility in biological assays?

- Methodology :

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values. Include positive controls (e.g., known kinase inhibitors).

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation.

- Statistical rigor : Apply ANOVA or non-parametric tests to account for batch-to-batch variability in compound purity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

- Methodology :

- Solvent polarity : Compare solubility in DMSO (high) vs. aqueous buffers (low) to assess hydrophobicity.

- pH-dependent studies : Measure solubility at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid).

- Thermodynamic analysis : Use van’t Hoff plots to correlate temperature and solubility, identifying outliers in literature data .

Q. Why do similar analogs exhibit divergent biological activities?

- Methodology :

- Structural alignment : Overlay 3D models (e.g., using PyMOL) to identify steric clashes or conformational changes.

- Enzyme kinetics : Compare and values in target inhibition assays.

- Metabolite profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization | Reference |

|---|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, 25°C | 65–75 | ¹H NMR, HRMS | |

| Cyclization | K₂CO₃, ethanol, reflux | 50–60 | FT-IR, LC-MS |

Table 2 : Common Contaminants in Purification

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted precursor | Incomplete coupling | Flash chromatography (EtOAc/hexane) |

| Solvent adducts | Polar solvents (DMF) | Recrystallization (ethanol/water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.